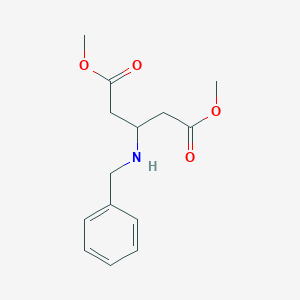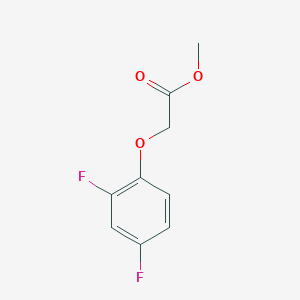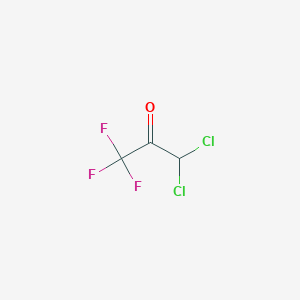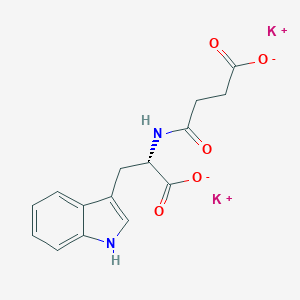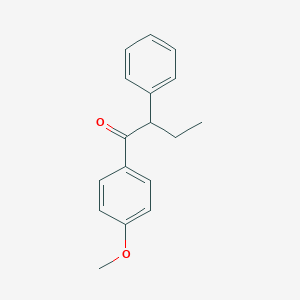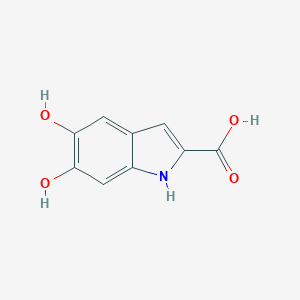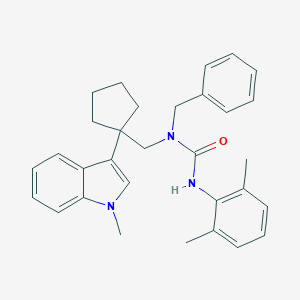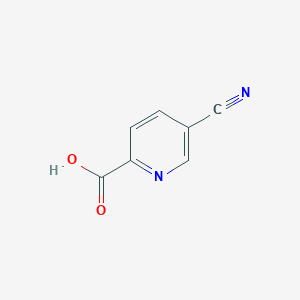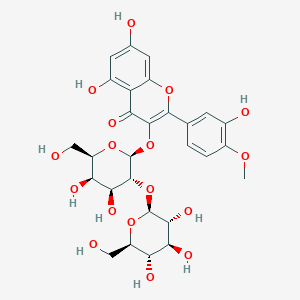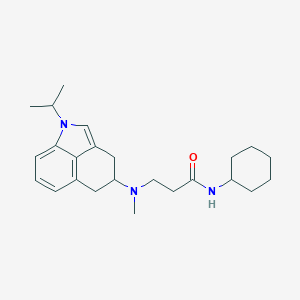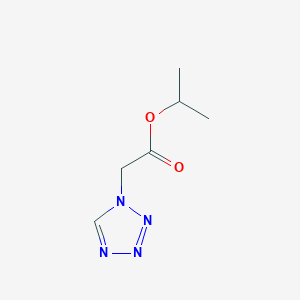
Propan-2-yl 2-(tetrazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 2-(tetrazol-1-yl)acetate, also known as PTAC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PTAC is a tetrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用机制
The mechanism of action of Propan-2-yl 2-(tetrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have a wide range of biochemical and physiological effects. In animal models, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to reduce inflammation and pain, indicating its potential as a treatment for inflammatory diseases. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have antioxidant properties, protecting cells from oxidative damage.
实验室实验的优点和局限性
Propan-2-yl 2-(tetrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be modified to target specific tissues or cells. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have low toxicity in animal models, making it a safe compound to work with. However, Propan-2-yl 2-(tetrazol-1-yl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test specific hypotheses. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has a short half-life in vivo, making it difficult to study its long-term effects.
未来方向
There are several future directions for Propan-2-yl 2-(tetrazol-1-yl)acetate research. One area of interest is the development of Propan-2-yl 2-(tetrazol-1-yl)acetate-based drug delivery systems. Propan-2-yl 2-(tetrazol-1-yl)acetate can be conjugated to other compounds to target specific tissues or cells, making it a promising candidate for targeted drug delivery. Another area of interest is the study of Propan-2-yl 2-(tetrazol-1-yl)acetate's mechanism of action. Understanding how Propan-2-yl 2-(tetrazol-1-yl)acetate works at the molecular level could lead to the development of more effective drugs. Finally, there is potential for Propan-2-yl 2-(tetrazol-1-yl)acetate to be used in combination with other drugs to enhance their effectiveness.
合成方法
Propan-2-yl 2-(tetrazol-1-yl)acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-1,3-propanediol with acetic anhydride to form 2-acetoxy-1,3-propanediol. This intermediate is then reacted with sodium azide to form 2-azido-1,3-propanediol, which is further reacted with ethyl bromoacetate to form ethyl 2-(azido-1,3-dihydroxypropan-2-yl)acetate. Finally, this intermediate is reacted with sodium tetrazolate to form Propan-2-yl 2-(tetrazol-1-yl)acetate.
科学研究应用
Propan-2-yl 2-(tetrazol-1-yl)acetate has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been studied for its potential as a drug delivery system, as it can be conjugated to other compounds to target specific tissues or cells.
属性
CAS 编号 |
144774-73-2 |
|---|---|
产品名称 |
Propan-2-yl 2-(tetrazol-1-yl)acetate |
分子式 |
C6H10N4O2 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
propan-2-yl 2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-5(2)12-6(11)3-10-4-7-8-9-10/h4-5H,3H2,1-2H3 |
InChI 键 |
SDGHIWDOXJNUHV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
规范 SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
同义词 |
1H-Tetrazole-1-aceticacid,1-methylethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



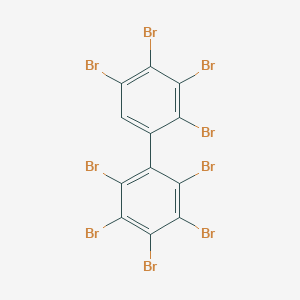
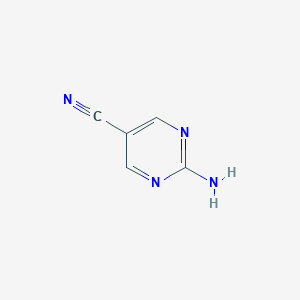
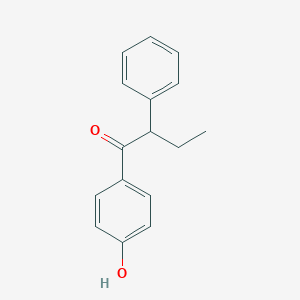
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
